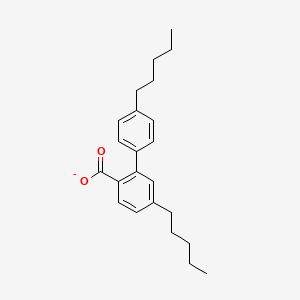
4-Pentylphenyl-4-pentylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentylphenyl-4-pentylbenzoate is an organic compound with the molecular formula C23H30O2. It is a nematic liquid crystal commonly used in optical electronics, particularly in liquid-crystal displays (LCDs) . The compound consists of a phenyl ring substituted with a pentyl group and esterified with 4-pentylbenzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentylphenyl-4-pentylbenzoate can be synthesized through an esterification reaction between 4-pentylphenol and 4-pentylbenzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the ester bond formation .
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl-4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids and ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-Pentylphenyl-4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors due to its liquid crystal properties.
Medicine: Explored for drug delivery systems where controlled release is essential.
Industry: Widely used in the production of LCDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-pentylphenyl-4-pentylbenzoate in liquid crystal applications involves its ability to align molecules in a specific orientation under an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and display images . The molecular targets include the phenyl and benzoate groups, which interact with the electric field to induce the desired alignment .
Comparison with Similar Compounds
Similar Compounds
4-Pentyl-4’-cyanobiphenyl: Another nematic liquid crystal with similar alignment properties but a different core structure.
4-Heptyl-4’-cyanobiphenyl: Similar in function but with a longer alkyl chain, affecting its phase transition temperatures.
Uniqueness
4-Pentylphenyl-4-pentylbenzoate is unique due to its dual pentyl substitution, which provides a balance between flexibility and rigidity, making it suitable for specific liquid crystal applications .
Properties
Molecular Formula |
C23H29O2- |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-pentyl-2-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C23H30O2/c1-3-5-7-9-18-11-14-20(15-12-18)22-17-19(10-8-6-4-2)13-16-21(22)23(24)25/h11-17H,3-10H2,1-2H3,(H,24,25)/p-1 |
InChI Key |
ABIVMAOWQLEHDW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=C(C=CC(=C2)CCCCC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.2]octane-2,3-dicarbonitrile](/img/structure/B14006959.png)
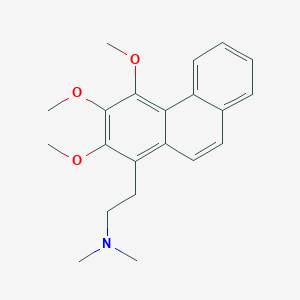
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
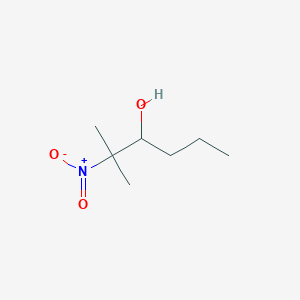
![1-Hydroxy-2,2,6,6-tetramethyl-4-[(2-methylimidazol-1-yl)-phenoxyphosphoryl]oxypiperidine](/img/structure/B14006981.png)
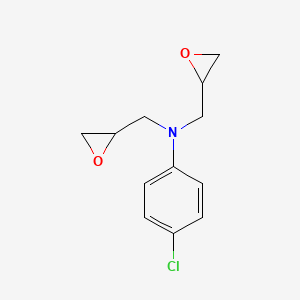
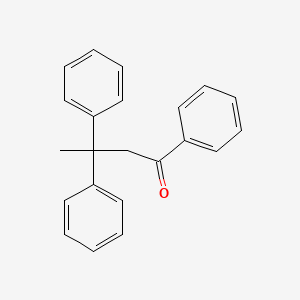

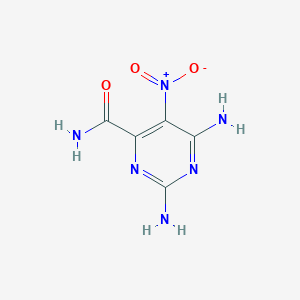

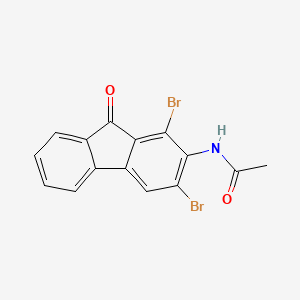
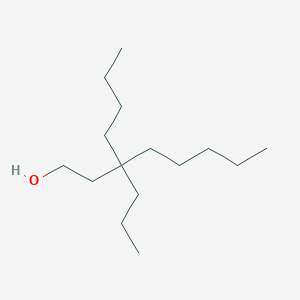
![N-[4-hydroxy-3-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B14007006.png)
